

6-Methoxy-2-methylnicotinaldehyde literature review

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	6-Methoxy-2-methylnicotinaldehyde
Cat. No.:	B128043

[Get Quote](#)

An In-depth Technical Guide to **6-Methoxy-2-methylnicotinaldehyde**: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

6-Methoxy-2-methylnicotinaldehyde is a substituted pyridine derivative that serves as a highly versatile and valuable building block in the field of medicinal chemistry and drug development. Its unique molecular architecture, featuring a pyridine core functionalized with a methoxy group, a methyl group, and a strategically positioned aldehyde, presents multiple avenues for synthetic elaboration. The aldehyde group acts as a key handle for a wide array of chemical transformations, while the methoxy and methyl groups modulate the electronic properties and steric profile of the pyridine ring, influencing its reactivity and the biological activity of its downstream products.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals. It delves into the synthesis, chemical reactivity, and diverse applications of **6-Methoxy-2-methylnicotinaldehyde**, offering field-proven insights and detailed experimental protocols grounded in authoritative scientific literature.

Physicochemical Properties and Spectroscopic Profile

The fundamental physical and chemical properties of **6-Methoxy-2-methylnicotinaldehyde** are crucial for its handling, storage, and application in synthesis.

Table 1: Physicochemical Properties of **6-Methoxy-2-methylnicotinaldehyde** and Related Compounds

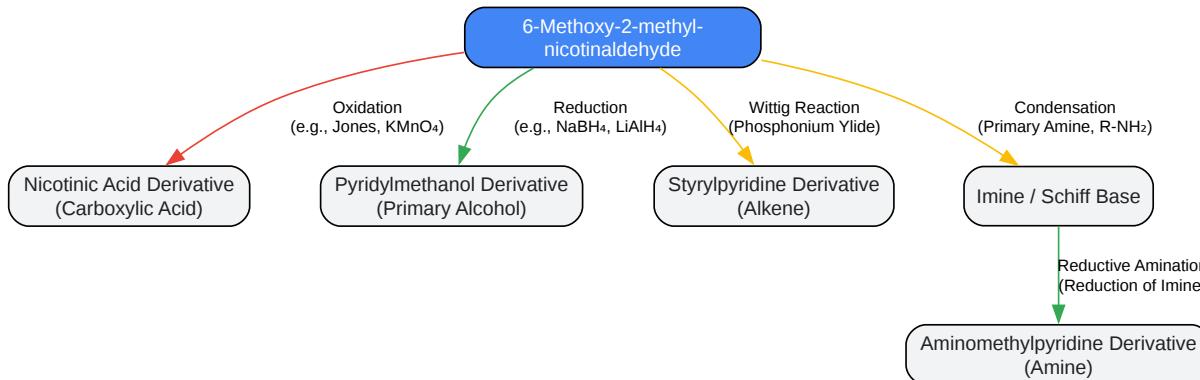
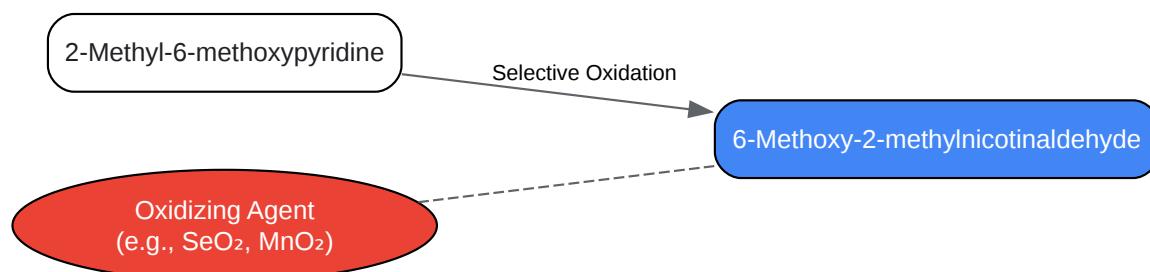
Property	6-Methoxynicotinaldehyde	6-Methylnicotinaldehyde	6-Methoxy-2-pyridinecarboxaldehyde
CAS Number	65873-72-5[1]	53014-84-9[2]	54221-96-4
Molecular Formula	C ₇ H ₇ NO ₂ [1]	C ₇ H ₇ NO	C ₇ H ₇ NO ₂
Molecular Weight	137.14 g/mol [1]	121.14 g/mol	137.14 g/mol
Appearance	Off-white to light yellow crystalline powder[1]	-	Colorless to light yellow liquid[3]
Melting Point	51-54 °C[1]	-	-
Boiling Point	65-70 °C at 12 Torr[1]	-	103-104 °C at 20 mmHg[3]
Density	1.159 g/cm ³ (Predicted)[1]	-	1.140 g/mL at 25 °C
Storage	Under inert gas (nitrogen or Argon) at 2-8°C[1]	-	Store under inert gas (nitrogen or argon) at 2-8 °C[3]

Spectroscopic Data (Predicted)

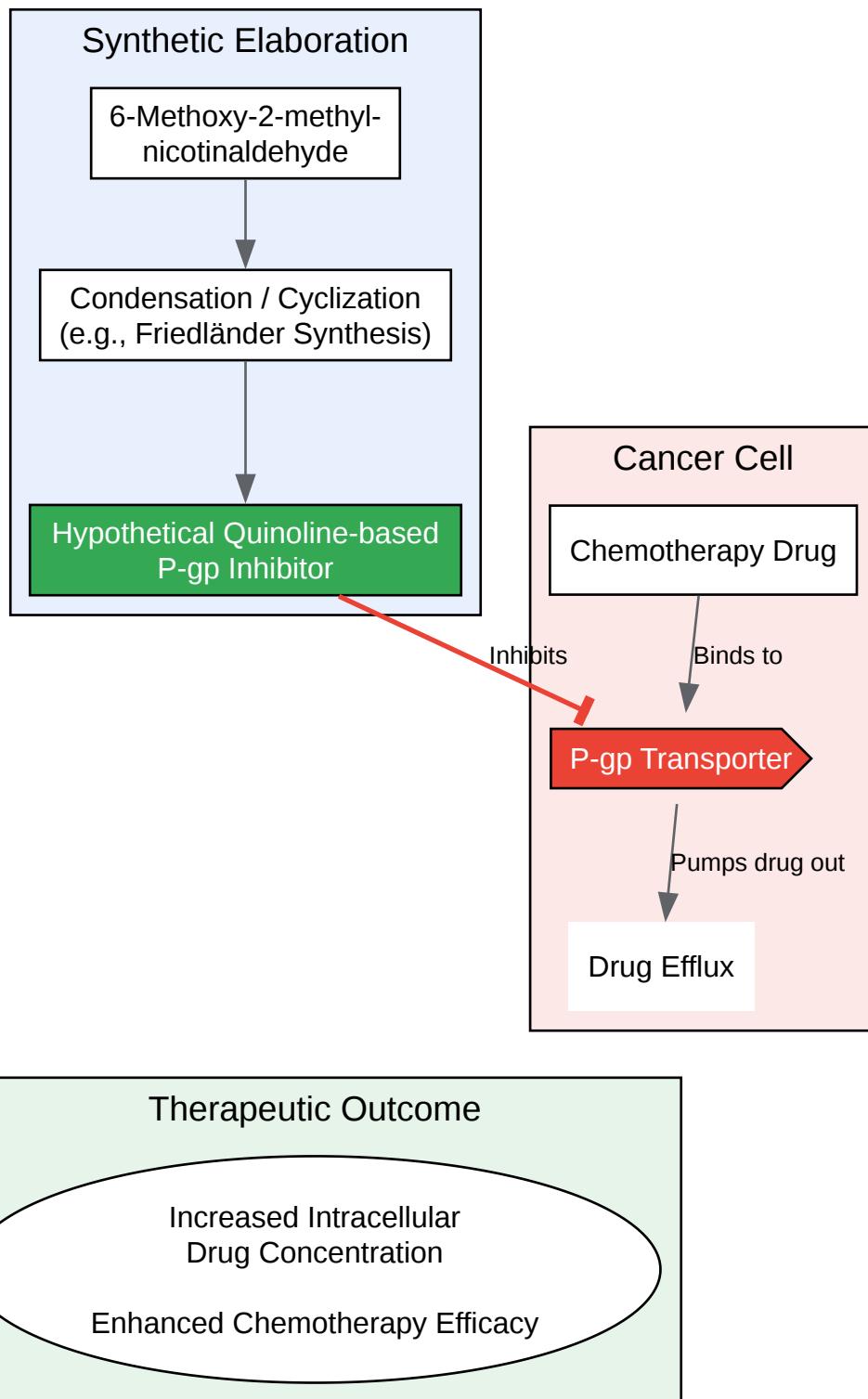
While a complete experimental dataset for **6-Methoxy-2-methylnicotinaldehyde** is not readily available in public databases, its spectroscopic profile can be reliably predicted based on its structure and data from analogous compounds.[4][5][6]

- ¹H NMR (Proton NMR): The spectrum is expected to show distinct signals corresponding to the different protons. The aldehyde proton (-CHO) would appear as a singlet at a significantly

downfield chemical shift (δ 9.5-10.5 ppm). The two aromatic protons on the pyridine ring would likely appear as doublets in the aromatic region (δ 7.0-8.5 ppm). The methoxy group (-OCH₃) protons would be a sharp singlet around δ 3.8-4.0 ppm, and the methyl group (-CH₃) protons would also be a singlet, but further upfield, around δ 2.5-2.7 ppm.[4][5]



- ¹³C NMR (Carbon-13 NMR): The carbon spectrum would show a signal for the carbonyl carbon of the aldehyde at a very downfield position (δ 185-195 ppm). The aromatic carbons of the pyridine ring would resonate in the δ 110-160 ppm range. The methoxy carbon would be expected around δ 55-60 ppm, and the methyl carbon would appear upfield around δ 20-25 ppm.[6]
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong carbonyl (C=O) stretching band for the aldehyde group around 1690-1710 cm⁻¹. Other significant peaks would include C-H stretching from the aromatic ring and alkyl groups, C=C and C=N stretching in the aromatic region (1400-1600 cm⁻¹), and a prominent C-O stretching band for the methoxy group around 1250 cm⁻¹.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of the aldehyde group (CHO), the methyl group (CH₃), or the methoxy group (OCH₃).

Synthesis of 6-Methoxy-2-methylnicotinaldehyde


The synthesis of **6-Methoxy-2-methylnicotinaldehyde** is not widely documented in commercial literature, necessitating a rational design of synthetic routes based on established organic chemistry transformations. The most logical approach involves the selective oxidation of the corresponding methyl group on a pre-functionalized pyridine ring.

Primary Synthetic Route: Selective Oxidation of 2,6-Disubstituted Pyridine

The most direct and plausible pathway begins with the commercially available 2-methyl-6-methoxypyridine. The key transformation is the selective oxidation of the 2-methyl group to an aldehyde. This requires careful selection of an oxidizing agent to prevent over-oxidation to the corresponding carboxylic acid.

Role in Overcoming Multidrug Resistance

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 65873-72-5 CAS MSDS (6-Methoxynicotinaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 6-Methylnicotinaldehyde | 53014-84-9 [chemicalbook.com]
- 3. 6-methoxy -2-pyridinecarboxaldehyde - SRIRAMCHEM [sriramchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6-Methylnicotinaldehyde(53014-84-9) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [6-Methoxy-2-methylnicotinaldehyde literature review]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b128043#6-methoxy-2-methylnicotinaldehyde-literature-review>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com